An In-depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: quinazoline and proline. The quinazoline moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The proline scaffold, a unique cyclic amino acid, imparts conformational rigidity that is often exploited in drug design to enhance binding affinity and improve pharmacokinetic profiles. This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores the potential biological activities and therapeutic applications of this hybrid molecule, drawing upon the extensive knowledge base of its constituent pharmacophores. This guide is intended for researchers, scientists, and drug development professionals interested in the design and exploration of new chemical entities for therapeutic intervention.
Introduction: The Rationale for Quinazoline-Proline Hybridization
The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with novel or enhanced biological activities.[3] 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a quintessential example of this approach, bringing together the therapeutic prowess of the quinazoline ring system with the structural advantages of a proline analogue.
The Quinazoline Scaffold: Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The quinazoline nucleus is a key component of several FDA-approved drugs, such as gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[5] The versatility of the quinazoline ring allows for substitution at various positions, enabling the fine-tuning of its biological activity.[6]
The Proline Moiety: Proline, a unique secondary amino acid, plays a crucial role in protein structure and function. Its cyclic nature imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. In medicinal chemistry, proline and its analogues are incorporated into small molecules to enhance their binding to biological targets and improve their pharmacokinetic properties, such as metabolic stability and oral bioavailability.[7]
The hybridization of these two scaffolds in 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid presents an exciting opportunity to develop novel therapeutic agents with potentially unique mechanisms of action and improved drug-like properties.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate
This step involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by the secondary amine of the proline methyl ester. The C4 position of 2,4-dichloroquinazoline is known to be more susceptible to nucleophilic attack under mild conditions.[8][9]
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Reagents and Materials:
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4-Chloroquinazoline
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L-Proline methyl ester hydrochloride
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Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Magnetic stirrer and heating mantle
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Round-bottom flask with reflux condenser
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
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To a solution of L-proline methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 15 minutes.
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Add 4-chloroquinazoline (1.0 equivalent) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate.
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Step 2: Synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
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Reagents and Materials:
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Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF) and Water
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1N Hydrochloric acid (HCl)
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Magnetic stirrer
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Round-bottom flask
-
-
Procedure:
-
Dissolve methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Concentrate the reaction mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl.
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The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 1-(quinazolin-4-yl)pyrrolidine-2-carboxylic acid.
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Physicochemical and Spectroscopic Properties
While experimental data is not available, the physicochemical and spectroscopic properties of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid can be predicted based on its structure.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base. |
| Melting Point | Expected to be a high-melting solid due to the rigid aromatic system and potential for intermolecular hydrogen bonding. |
| pKa | Expected to have a pKa around 3-5 for the carboxylic acid group. |
Spectroscopic Characterization (Expected)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals corresponding to the protons on the quinazoline ring are expected in the aromatic region (δ 7.5-9.0 ppm).
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Pyrrolidine Protons: A series of multiplets corresponding to the protons on the pyrrolidine ring are expected in the aliphatic region (δ 2.0-4.5 ppm). The proton at the C2 position (α to the carboxyl group) would likely appear as a multiplet around δ 4.0-4.5 ppm.
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Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Signals for the eight carbons of the quinazoline ring are expected in the downfield region (δ 120-165 ppm).
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Pyrrolidine Carbons: Signals for the five carbons of the pyrrolidine ring are expected in the upfield region (δ 25-65 ppm).
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Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretching.
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C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the quinazoline ring are expected in the 1450-1650 cm⁻¹ region.
-
C-N Stretch: C-N stretching vibrations for the pyrrolidine ring and its connection to the quinazoline ring would appear in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (243.26 g/mol ).
-
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid can be inferred from the extensive pharmacological profiles of its constituent scaffolds. The hybridization of these two moieties is anticipated to yield a molecule with significant biological activity, particularly in the realm of oncology and potentially as an anti-inflammatory or antimicrobial agent.
Anticancer Activity
The quinazoline core is a well-known pharmacophore in the design of anticancer agents, primarily as kinase inhibitors.[5]
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Kinase Inhibition: Many 4-substituted quinazoline derivatives are potent inhibitors of various protein kinases, including EGFR, VEGFR, and CDK.[10] The pyrrolidine-2-carboxylic acid moiety could potentially interact with the active site of target kinases, and its conformational rigidity may enhance binding affinity and selectivity.
Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.
Other Potential Therapeutic Areas
Given the broad biological profile of quinazolines, this hybrid molecule could also be investigated for:
-
Anti-inflammatory Activity: Some quinazoline derivatives have shown potent anti-inflammatory effects.[4]
-
Antimicrobial Activity: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.[4]
In Silico ADME-Tox Prediction
In modern drug discovery, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial. In the absence of experimental data, in silico models can provide valuable predictions.[11][12]
Predicted ADME Profile
| Parameter | Prediction | Rationale |
| Oral Bioavailability | Moderate to Good | The molecule generally adheres to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). |
| Blood-Brain Barrier (BBB) Penetration | Unlikely | The presence of a carboxylic acid group generally limits BBB penetration. |
| Metabolic Stability | Moderate | The quinazoline ring can be susceptible to metabolism, but the overall structure may confer some stability. |
| Plasma Protein Binding | Likely to be high | Aromatic systems often exhibit significant binding to plasma proteins like albumin. |
Future Directions and Conclusion
1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a novel and synthetically accessible molecule that holds considerable promise as a lead compound for drug discovery. The strategic combination of the pharmacologically validated quinazoline scaffold with the conformationally constraining proline moiety makes it a compelling candidate for biological evaluation, particularly in the context of anticancer drug development.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the molecule to confirm its structure.
-
Biological Screening: In vitro screening against a panel of cancer cell lines and relevant protein kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications on both the quinazoline and pyrrolidine rings to optimize potency and selectivity.
-
In vivo Evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.
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